molecular formula C20H19NO2 B261136 N-ethyl-2-naphthalen-1-yloxy-N-phenylacetamide

N-ethyl-2-naphthalen-1-yloxy-N-phenylacetamide

Cat. No.: B261136
M. Wt: 305.4 g/mol
InChI Key: WFAMRSQTAJHZDI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-ethyl-2-naphthalen-1-yloxy-N-phenylacetamide is an organic compound with the molecular formula C14H15NO2. It is a derivative of acetanilide and is known for its unique structural features, which include a naphthalene ring and an ethyl group attached to an acetamide moiety. This compound is of interest in various fields of scientific research due to its potential biological activities and applications.

Properties

Molecular Formula

C20H19NO2

Molecular Weight

305.4 g/mol

IUPAC Name

N-ethyl-2-naphthalen-1-yloxy-N-phenylacetamide

InChI

InChI=1S/C20H19NO2/c1-2-21(17-11-4-3-5-12-17)20(22)15-23-19-14-8-10-16-9-6-7-13-18(16)19/h3-14H,2,15H2,1H3

InChI Key

WFAMRSQTAJHZDI-UHFFFAOYSA-N

SMILES

CCN(C1=CC=CC=C1)C(=O)COC2=CC=CC3=CC=CC=C32

Canonical SMILES

CCN(C1=CC=CC=C1)C(=O)COC2=CC=CC3=CC=CC=C32

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-ethyl-2-naphthalen-1-yloxy-N-phenylacetamide typically involves the reaction of 2-naphthol with ethyl bromoacetate to form ethyl 2-naphthyl ether. This intermediate is then reacted with phenyl isocyanate to yield the final product. The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) to facilitate the reaction.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature and pressure, and using industrial-grade reagents and solvents to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-ethyl-2-naphthalen-1-yloxy-N-phenylacetamide can undergo various chemical reactions, including:

    Oxidation: The naphthalene ring can be oxidized to form naphthoquinone derivatives.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using tin(II) chloride (SnCl2).

    Substitution: Electrophilic reagents like bromine (Br2) or chlorosulfonic acid (HSO3Cl) under controlled conditions.

Major Products Formed

    Oxidation: Naphthoquinone derivatives.

    Reduction: Amino derivatives.

    Substitution: Halogenated or sulfonated derivatives.

Scientific Research Applications

N-ethyl-2-naphthalen-1-yloxy-N-phenylacetamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-ethyl-2-naphthalen-1-yloxy-N-phenylacetamide involves its interaction with molecular targets such as the transient receptor potential melastatin 4 (TRPM4) channel. By inhibiting TRPM4, the compound can modulate calcium ion flow within cells, leading to various biological effects, including the induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

  • N-(2-(naphthalen-2-yloxy)-ethyl)-acetamide
  • 2-naphthalen-1-yl-N-(2-o-tolyloxy-ethyl)-acetamide
  • 2-naphthalen-1-yl-N-(2,2,2-trichloro-1-hydroxy-ethyl)-acetamide

Uniqueness

N-ethyl-2-naphthalen-1-yloxy-N-phenylacetamide is unique due to its specific structural configuration, which imparts distinct biological activities. Its ability to inhibit TRPM4 and induce apoptosis in cancer cells sets it apart from other similar compounds .

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